molecular formula C20H18N2O2S B12907563 2-(Benzenesulfonyl)-1-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydroisoquinoline CAS No. 93971-12-1

2-(Benzenesulfonyl)-1-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydroisoquinoline

Cat. No.: B12907563
CAS No.: 93971-12-1
M. Wt: 350.4 g/mol
InChI Key: DPHKWZMCDHRLDT-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with an isoquinoline structure, along with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Isoquinoline Formation: The isoquinoline structure can be formed via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride.

    Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation, where the isoquinoline derivative reacts with a sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroquinoline
  • 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydrobenzofuran

Uniqueness

1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrole and isoquinoline rings, along with the phenylsulfonyl group, makes it a versatile compound for various applications.

Properties

CAS No.

93971-12-1

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-(1-methylpyrrol-2-yl)-1H-isoquinoline

InChI

InChI=1S/C20H18N2O2S/c1-21-14-7-12-19(21)20-18-11-6-5-8-16(18)13-15-22(20)25(23,24)17-9-3-2-4-10-17/h2-15,20H,1H3

InChI Key

DPHKWZMCDHRLDT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2C3=CC=CC=C3C=CN2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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